molecular formula C15H12O6 B8004359 Benzophenone-2,4'-dicarboxylic acid monohydrate

Benzophenone-2,4'-dicarboxylic acid monohydrate

Cat. No.: B8004359
M. Wt: 288.25 g/mol
InChI Key: DBXPPYVODXJNFS-UHFFFAOYSA-N
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Description

Benzophenone-2,4’-dicarboxylic acid monohydrate: is a white crystalline solid with the chemical formula C15H10O5·H2O. It is known for its excellent solubility in both acidic and basic solutions. This compound is primarily used as a photostabilizer and ultraviolet (UV) absorber .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone-2,4’-dicarboxylic acid monohydrate typically involves the condensation of benzophenone with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of Benzophenone-2,4’-dicarboxylic acid monohydrate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzophenone-2,4’-dicarboxylic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzophenone-2,4’-dicarboxylic acid monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a photostabilizer in polymer chemistry to prevent degradation of polymers by UV light.

    Biology: Employed in the study of photobiological processes and as a probe in photochemical reactions.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of UV-resistant coatings, adhesives, and plastics

Mechanism of Action

The mechanism of action of Benzophenone-2,4’-dicarboxylic acid monohydrate involves the absorption of UV light, which leads to the excitation of its electrons. This excited state allows the compound to dissipate the absorbed energy as heat, thereby preventing the degradation of materials exposed to UV radiation. The molecular targets include the aromatic rings and carbonyl groups, which play a crucial role in the absorption and dissipation of UV energy .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone-4,4’-dicarboxylic acid: Similar in structure but differs in the position of carboxylic acid groups.

    Benzophenone-3,3’-dicarboxylic acid: Another structural isomer with different carboxylic acid group positions.

    Benzophenone-2,2’-dicarboxylic acid: Differing in the position of carboxylic acid groups.

Uniqueness

Benzophenone-2,4’-dicarboxylic acid monohydrate is unique due to its specific arrangement of carboxylic acid groups, which enhances its solubility and photostabilizing properties. This makes it particularly effective as a UV absorber compared to its isomers .

Properties

IUPAC Name

2-(4-carboxybenzoyl)benzoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.H2O/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20;/h1-8H,(H,17,18)(H,19,20);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXPPYVODXJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-58-5
Record name Benzophenone-2,4'-dicarboxylic Acid Monohydrate
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